molecular formula C13H25NO4 B1321942 tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 236406-38-5

tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1321942
CAS No.: 236406-38-5
M. Wt: 259.34 g/mol
InChI Key: NWKRKDPDQVUAHV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reductive amination of 1,5-diketones or the cyclization of amino alcohols.

    Introduction of Hydroxyethyl and Hydroxymethyl Groups: These functional groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    tert-Butyl Protection: The carboxylate group is often protected with a tert-butyl group to prevent unwanted reactions during subsequent synthetic steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the hydroxymethyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, tosylates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structural features may interact with various biological targets, providing insights into the mechanisms of action of related compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with activity against various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a useful component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s functional groups allow it to form specific interactions, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)piperidine-1-carboxylate: Lacks the tert-butyl and hydroxymethyl groups.

    tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the hydroxyethyl group.

    tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Lacks the hydroxymethyl group.

Uniqueness

The uniqueness of tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate lies in its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-12(2,3)18-11(17)14-7-4-13(10-16,5-8-14)6-9-15/h15-16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKRKDPDQVUAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620729
Record name tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236406-38-5
Record name tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diisobutylaluminium hydride (1.0M in dichloromethane, 3.60 mL, 3.60 mmol) was added over 10 minutes to a stirred, cooled (−78° C.) solution of 1,1-dimethylethyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (Description 23, 400 mg, 1.57 mmol) in dichloromethane (4 mL) and the mixture stirred at −78° C. for 3 hours, then at 0° C. for 2 hours. Water (1.6 mL) was added very slowly at 0° C. and the mixture was warmed to room temperature and stirred overnight. The mixture was filtered through Hyflo™, washing with dichloromethane, and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with ethyl acetate, to give the title compound (255 mg, 63%). m/z (ES+) 260 (M+1).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Yield
63%

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